molecular formula C13H10Cl2N4OS B2571961 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013784-73-0

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2571961
M. Wt: 341.21
InChI Key: OGOGYTQQFHUTKJ-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Specific Scientific Field

Pharmacology and pain management

Summary

Thiazole derivatives have been explored for their anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and alleviate pain.

Methods and Experimental Procedures

Researchers assess anti-inflammatory and analgesic activity using animal models. Common methods include:

Results and Outcomes

The presence of the thiazole ring enhances anti-inflammatory and analgesic activity. For instance, a thiazolidinone-containing compound exhibited greater anti-inflammatory and analgesic effects compared to reference compounds .

Antitumor Applications

Specific Scientific Field

Oncology and cancer research

Summary

Thiazole derivatives, including our compound, have been investigated for their potential antitumor effects. These compounds may inhibit tumor growth and proliferation.

Methods and Experimental Procedures

Researchers evaluate antitumor activity using cell lines and animal models. Key methods include:

Results and Outcomes

A novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzenesulfonamide derivative inhibited the growth of HeLa cells by disrupting cell division . Thiazole-containing compounds hold promise as potential antitumor agents.

Future Directions

Research into thiazole derivatives is ongoing, with many studies focusing on their potential as therapeutic agents . Further studies are needed to determine the effectiveness of these compounds in various areas.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4OS/c1-6-5-8(18-19(6)2)12(20)17-13-16-11-9(21-13)4-3-7(14)10(11)15/h3-5H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOGYTQQFHUTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

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